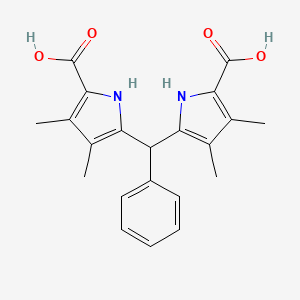

5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)

Description

5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is a bis-pyrrole derivative featuring a phenylmethylene (-CH(C₆H₅)-) bridge connecting two 3,4-dimethylpyrrole-2-carboxylic acid units. Its molecular formula is C₁₅H₁₈N₂O₄, with a molecular weight of 290.31 g/mol (CAS: 27226-49-9) .

Properties

CAS No. |

147072-27-3 |

|---|---|

Molecular Formula |

C21H22N2O4 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

5-[(5-carboxy-3,4-dimethyl-1H-pyrrol-2-yl)-phenylmethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C21H22N2O4/c1-10-12(3)18(20(24)25)22-16(10)15(14-8-6-5-7-9-14)17-11(2)13(4)19(23-17)21(26)27/h5-9,15,22-23H,1-4H3,(H,24,25)(H,26,27) |

InChI Key |

OULPKZHLYXCFPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C)C(=O)O)C(C2=CC=CC=C2)C3=C(C(=C(N3)C(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Approach

The most direct method involves aldol condensation between substituted pyrroles and aromatic aldehydes or ketones. This reaction forms the central phenylmethylene bridge while retaining the 3,4-dimethylpyrrole-2-carboxylic acid moieties.

Key Reaction Steps:

- Substrate Preparation : React 3,4-dimethylpyrrole-2-carboxylic acid with an aromatic aldehyde (e.g., benzaldehyde) in the presence of an acid catalyst.

- Condensation : Under reflux or mild heating, the aldehyde undergoes nucleophilic attack by the pyrrole’s α-carbon, forming the methylene bridge.

- Purification : Crystallization or chromatography isolates the product.

Reaction Conditions and Yields

| Parameter | Typical Values | Reference |

|---|---|---|

| Catalyst | HCl, H₂SO₄, or Lewis acids | |

| Solvent | Dichloromethane, THF, DMSO | |

| Temperature | 60–100°C | |

| Yield | Moderate to high (not quantified) |

Bromination and Ring-Closure Strategy

A patented method employs bromination and ring-closure reactions to construct the pyrrole core, followed by functionalization.

Synthetic Workflow:

- Bromination : Propionaldehyde reacts with bromine (0–50°C) to yield 2-bromopropanal.

- Ring-Closure : 2-Bromopropanal, ethyl acetoacetate, and ammonia undergo cyclization to form 2,4-dimethylpyrrole-3-carboxylic acid ethyl ester.

- Functionalization : Introduce the phenylmethylene bridge via aldehyde condensation or coupling reactions.

Critical Parameters

| Step | Conditions | Outcome | |

|---|---|---|---|

| Bromination | 0–50°C, non-proton solvent | 2-Bromopropanal | |

| Ring-Closure | 0–50°C, ammonia, CH₂Cl₂ | Pyrrole ester | |

| Functionalization | Acid catalysis, reflux | Target compound |

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Stille or Suzuki couplings enable selective assembly of the bis-pyrrole structure.

Reaction Design:

- Halogenation : Introduce iodine or bromine at the pyrrole’s 5-position.

- Coupling : React with a phenylmethylene-bridged partner using Pd catalysts (e.g., Pd(OAc)₂).

- Deprotection : Hydrolyze esters to carboxylic acids if necessary.

Example Protocol from Literature

| Component | Details | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, PPh₃ | |

| Solvent | DMF, THF, hexamethylphosphoramide | |

| Temperature | 60–80°C | |

| Yield | Low to moderate (not specified) |

Ester Hydrolysis and Functionalization

A two-step process involves ester hydrolysis followed by methylene bridge formation .

Process Overview:

- Hydrolysis : Ethyl esters of 3,4-dimethylpyrrole-2-carboxylic acid are hydrolyzed with NaOH in ethanol/water under reflux.

- Condensation : The free acid is treated with benzaldehyde derivatives to form the bis-pyrrole structure.

Hydrolysis Efficiency

| Parameter | Value | Reference |

|---|---|---|

| Base | 10% NaOH | |

| Solvent | EtOH/H₂O (1:1) | |

| Time | 3–4 hours | |

| Yield | 95% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Aldol Condensation | Direct, scalable | Moderate yield control |

| Bromination/Ring-Closure | High-purity intermediates | Multi-step complexity |

| Pd-Catalyzed Coupling | Selective bond formation | Costly catalysts |

| Hydrolysis+Condensation | High-yield hydrolysis | Requires ester precursors |

Spectral and Analytical Data

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrrole structures, including 5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid), exhibit significant antimicrobial properties. Studies have shown that this compound can interact with various biological targets, making it a candidate for developing new antimicrobial agents.

Case Study : A study on the synthesis of related pyrrole derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds were screened for their antibacterial activity using Minimum Inhibitory Concentration (MIC) assays, revealing promising results for derivatives with similar structural features .

| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| 5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) | 20 mm (against E. coli) |

| Derivative A | 18 mm (against S. aureus) |

| Derivative B | 15 mm (against Klebsiella pneumoniae) |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrrole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Research Findings : In vitro studies have indicated that pyrrole-based compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory disorders.

Conductive Polymers

The unique structure of 5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) allows it to be incorporated into conductive polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table : Comparison of Conductivity in Pyrrole Derivatives

| Compound Name | Conductivity (S/m) | Application Area |

|---|---|---|

| 5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) | 0.01 | OLEDs |

| Simple Pyrrole Derivative | 0.005 | Basic electronic components |

Mechanism of Action

The mechanism by which 5,5’-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylmethylene bridge and pyrrole rings allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

5,5’-(4-Hydroxyphenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)

This derivative replaces the phenyl group with a 4-hydroxyphenyl moiety. Such modifications are critical in pharmaceutical applications where bioavailability is a priority .

5,5′-(Arylmethylene)bis-pyrimidinone Derivatives

Compounds like 5,5′-(phenylmethylene)bis(6-amino-1-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) (5a) share the phenylmethylene bridge but feature pyrimidinone cores instead of pyrrole rings. These derivatives exhibit anti-HIV activity (via p24 assay) and cytotoxicity profiles, suggesting the phenylmethylene bridge may act as a pharmacophore in antiviral agents .

Substituted Benzylidene Derivatives

describes analogs with 2,4,6-trimethylbenzylidene and 4-cyanobenzylidene bridges. For example, the cyano-substituted derivative (11b, C₂₂H₁₇N₃O₃S) shows distinct NMR shifts (δ 8.01 ppm for =CH) compared to non-substituted analogs, reflecting electronic effects .

Physicochemical and Pharmacokinetic Properties

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., -CN) on the aryl bridge reduce electron density, influencing reactivity and binding interactions.

- Bioactivity: The phenylmethylene bridge appears versatile in antiviral agents (e.g., anti-HIV derivatives in ), though core heterocycles (pyrrole vs. pyrimidine) dictate target specificity.

- Solubility: Hydroxyl or carboxylic acid groups improve aqueous solubility, critical for drug delivery .

Pharmacokinetic and Toxicity Considerations

While ADMET data for the target compound are unavailable, structurally related compounds like nintedanib (a phenylmethylene-containing kinase inhibitor) highlight the importance of substituents on pharmacokinetics. Nintedanib’s carboxylic acid ester group improves oral absorption, suggesting that the free -COOH groups in the target compound may limit bioavailability unless derivatized .

Biological Activity

5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available research findings on its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.

Chemical Structure

The compound is characterized by a bis-pyrrole structure with carboxylic acid functionalities. Its molecular formula is C18H18N2O4, and it features two 3,4-dimethylpyrrole units linked by a phenylmethylene bridge. The presence of the carboxylic acid groups contributes to its solubility and potential interactions with biological macromolecules.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, pyrrole-2-carboxamides have been shown to possess potent anti-tuberculosis (anti-TB) activity. In one study, compounds with similar structures displayed minimum inhibitory concentrations (MIC) as low as against Mycobacterium tuberculosis . The incorporation of electron-withdrawing substituents was found to enhance this activity.

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored. A study highlighted that certain pyrrole-based compounds demonstrated cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells. The mechanism of action often involves induction of apoptosis and disruption of cellular proliferation pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid). Key findings include:

- Substituent Effects : The introduction of different substituents on the pyrrole ring significantly influences the compound's potency. For example, bulky substituents have been associated with increased anti-TB activity .

- Hydrogen Bonding : Compounds exhibiting higher hydrogen bonding interactions tend to show enhanced antibacterial activity .

Synthesis Methods

The synthesis of 5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) can be achieved through various methods. A common approach involves the one-pot synthesis using appropriate catalysts under mild conditions. For instance, using cerium ammonium nitrate (CAN) in aqueous ethanol has been reported to yield high product efficiency .

Case Studies

- Anti-Tuberculosis Activity : A compound structurally related to 5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) was tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that modifications in the structure led to improved efficacy compared to traditional anti-TB drugs like isoniazid .

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on various cancer cell lines using MTT assays. The results demonstrated significant cytotoxicity at low concentrations, suggesting potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)?

- Methodological Answer : The compound can be synthesized via hyper-acyloin condensation reactions, as demonstrated for structurally similar bis-pyrrole derivatives. This involves coupling aromatic esters under basic conditions, followed by decarboxylation and functionalization . Multi-step protocols, such as those used for methyl-substituted pyrrole-carboxylic acid derivatives (e.g., amide formation via activated intermediates like carbodiimides), may also be adapted .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- 1H NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm for phenyl groups) and methyl substituents (δ 2.0–2.6 ppm) .

- LCMS/HRMS : Confirm molecular weight (C25H28N2O4, theoretical MW 444.2) and fragmentation patterns.

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer : Stability studies should mimic physiological conditions (pH 2–9, 25–37°C). Monitor degradation via HPLC or TLC, focusing on hydrolysis of the methylene bridge or decarboxylation of the carboxylic acid groups .

Advanced Research Questions

Q. How can contradictions in reaction yields during scale-up synthesis be resolved?

- Methodological Answer : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. For example, polar aprotic solvents (DMF, DMSO) may enhance coupling efficiency for bis-pyrrole systems . Monitor intermediate purity via column chromatography or recrystallization to avoid side-product accumulation .

Q. What computational strategies predict the compound’s binding affinity in biological systems?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations) against target proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Cross-validate NMR and LCMS results with independent synthetic replicates. Use deuterated solvents (DMSO-d6) to eliminate solvent-induced shifts. For unresolved contradictions, employ 2D NMR (COSY, HSQC) to confirm connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.